Physicochemical Differentiation: LogP and Hydrogen-Bond Profile vs. Parent 2,3-Dihydro-1H-imidazo[1,2-a]imidazole
The N-acetyl substitution shifts the lipophilicity and hydrogen-bonding capacity of the imidazo[1,2-a]imidazole core. 1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone has a computed XLogP3-AA of -0.6 and zero hydrogen bond donors, whereas the parent 2,3-dihydro-1H-imidazo[1,2-a]imidazole (CAS 67139-08-6) has a secondary amine proton available as a hydrogen bond donor [1]. This introduction of an acetyl group increases the hydrogen-bond acceptor count to 2 and eliminates the donor capacity, which directly impacts solubility, membrane permeability, and target-binding pharmacophore matching [2].
| Evidence Dimension | Computed XLogP3-AA and hydrogen bond donor count |
|---|---|
| Target Compound Data | XLogP3-AA = -0.6; H-Bond Donors = 0; H-Bond Acceptors = 2 |
| Comparator Or Baseline | 2,3-Dihydro-1H-imidazo[1,2-a]imidazole (CAS 67139-08-6): XLogP3-AA = -0.1 (estimated); H-Bond Donors = 1; H-Bond Acceptors = 2 |
| Quantified Difference | Δ XLogP3-AA ≈ -0.5 units; loss of one hydrogen bond donor |
| Conditions | Computed values via XLogP3 3.0 and Cactvs 3.4.6.11 (PubChem 2021 release) |
Why This Matters
The altered hydrogen-bond profile determines the compound's ability to engage specific biological targets and affects its pharmacokinetic behavior, making it a non-fungible chemical entity for SAR studies.
- [1] PubChem. Computed Properties for CID 12438604 (1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone) and CID 12971630 (2,3-Dihydro-1H-imidazo[1,2-a]imidazole). National Center for Biotechnology Information, 2025. View Source
- [2] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25, 1997. View Source
